molecular formula C9H11BrFN B13546447 2-(3-Bromo-4-fluorophenyl)propan-2-amine

2-(3-Bromo-4-fluorophenyl)propan-2-amine

Cat. No.: B13546447
M. Wt: 232.09 g/mol
InChI Key: MYQCZUNHKUZCDD-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, along with a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a suitable precursor, followed by amination. The reaction conditions typically involve the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to obtain the desired compound in high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)propan-2-amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of novel compounds with potential therapeutic properties.

    Biology: The compound is studied for its interactions with biological systems and potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-fluorophenyl)propan-2-amine
  • 2-(5-Bromo-2-fluorophenyl)propan-2-amine

Uniqueness

2-(3-Bromo-4-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in specific positions can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11BrFN/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5H,12H2,1-2H3

InChI Key

MYQCZUNHKUZCDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)Br)N

Origin of Product

United States

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